3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1316221-54-1
VCID: VC2697437
InChI: InChI=1S/C13H18N2O2/c1-15-9-3-6-12(15)11-5-2-4-10(14-11)7-8-13(16)17/h2,4-5,12H,3,6-9H2,1H3,(H,16,17)
SMILES: CN1CCCC1C2=CC=CC(=N2)CCC(=O)O
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid

CAS No.: 1316221-54-1

Cat. No.: VC2697437

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid - 1316221-54-1

Specification

CAS No. 1316221-54-1
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 3-[6-(1-methylpyrrolidin-2-yl)pyridin-2-yl]propanoic acid
Standard InChI InChI=1S/C13H18N2O2/c1-15-9-3-6-12(15)11-5-2-4-10(14-11)7-8-13(16)17/h2,4-5,12H,3,6-9H2,1H3,(H,16,17)
Standard InChI Key KVSZKDGWGLUHGU-UHFFFAOYSA-N
SMILES CN1CCCC1C2=CC=CC(=N2)CCC(=O)O
Canonical SMILES CN1CCCC1C2=CC=CC(=N2)CCC(=O)O

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid comprises three main structural components that define its chemical behavior:

  • A pyridine core that serves as the central aromatic heterocycle

  • A 1-methylpyrrolidin-2-yl substituent introducing a chiral center at the 6-position

  • A propanoic acid chain extending from the 2-position of the pyridine ring

PropertyEstimated ValueNotes
Molecular FormulaC₁₄H₂₀N₂O₂-
Molecular Weight248.32 g/mol-
Physical StateSolid at room temperatureBased on molecular weight and structure
SolubilitySoluble in polar organic solvents; moderately soluble in water at physiological pHDetermined by presence of both hydrophilic and lipophilic moieties
pKa (carboxylic acid)4.5-5.0Typical range for aryl-substituted propanoic acids
pKa (pyridine nitrogen)5.0-5.5Influenced by adjacent substituents
Log P1.8-2.3Indicates moderate lipophilicity

Spectroscopic Profile

The spectroscopic profile of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid would display characteristic signals that can be used for identification and purity assessment. Based on structural analysis, the expected spectroscopic data would include:

  • ¹H NMR signals for the pyridine aromatic protons (7.0-8.5 ppm), pyrrolidine ring protons (1.5-3.5 ppm), N-methyl group (2.2-2.5 ppm), and propanoic acid chain protons (2.5-3.1 ppm)

  • ¹³C NMR signals for carbonyl carbon (170-180 ppm), aromatic carbons (120-160 ppm), and aliphatic carbons (20-60 ppm)

  • IR absorption bands for carboxylic acid C=O stretching (1700-1725 cm⁻¹), pyridine C=N stretching (1580-1600 cm⁻¹), and O-H stretching (2500-3300 cm⁻¹)

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid can be approached through several retrosynthetic pathways. Given the compound's structure, a logical disconnection would involve:

  • Introduction of the propanoic acid chain to a suitable 6-(1-methylpyrrolidin-2-yl)pyridine precursor

  • Attachment of the 1-methylpyrrolidin-2-yl group to an appropriately functionalized pyridine ring

Structural Relationships and Comparative Analysis

Relationship to Known Bioactive Compounds

3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid shares structural similarities with several bioactive compounds, particularly those containing pyrrolidine-substituted pyridines. These structural relationships provide insights into potential biological activities.

Table 3: Comparison with Structurally Related Compounds

CompoundCore StructureKey SubstituentsStructural RelationshipKnown Activities
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acidPyridine1-Methylpyrrolidin-2-yl, Propanoic acidSubject compoundUnder investigation
N-pyrimidyl/pyridyl-2-thiazolamine analoguesThiazolePyrimidyl/pyridyl groupsContains pyridine with nitrogen-containing substituentsM₃ muscarinic acetylcholine receptor positive allosteric modulators
Compound 3g (from research)Thiazole with methylpyrrolidinyl groupFluorophenyl, trifluoromethylContains methylpyrrolidinyl groupPotent M₃ mAChR positive allosteric modulator
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acidPyridinePyrrolidin-1-yl, protected amino acidContains pyrrolidinyl-pyridine and propanoic acid moietiesVarious research applications

Structure-Activity Insights

Research on related compounds provides valuable insights into the structural factors that may influence the activity of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid:

  • The importance of specific conformational arrangements has been demonstrated in N-pyrimidyl/pyridyl-2-thiazolamine analogues, where intramolecular interactions "enable conformations that are essential for activity" .

  • The position and orientation of the pyrrolidine substituent relative to other functional groups significantly impacts receptor selectivity and binding affinity, as seen in compounds targeting muscarinic acetylcholine receptors .

  • The presence of a carboxylic acid group likely influences both pharmacokinetic properties and potential for target interactions through hydrogen bonding.

Modification SitePossible ModificationsAnticipated Effect
Propanoic acid chainLength variation, esterification, amidationAltered lipophilicity, metabolic stability, target selectivity
Pyridine ringIntroduction of substituents (halogens, alkyl, alkoxy)Modified electronic properties, binding affinity
Pyrrolidine ringStereochemistry variation, N-substituent changesAltered receptor subtype selectivity, pharmacokinetic properties
Linker positionsVariation in attachment points of substituentsChanged spatial arrangement, modified target interactions

Analytical and Research Applications

Beyond potential therapeutic applications, 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid could serve as:

  • A chemical probe for investigating receptor binding domains and allosteric modulation mechanisms

  • A synthetic intermediate for more complex molecules

  • A reference compound for analytical method development

Future Research Directions

The comprehensive characterization and evaluation of 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid would benefit from:

  • Development of efficient, scalable synthetic routes with stereocontrol

  • Detailed conformational analysis to understand the preferred three-dimensional structure

  • Comprehensive receptor binding studies to assess pharmacological potential

  • Investigation of metabolic pathways and pharmacokinetic properties

  • Exploration of derivative compounds with optimized properties for specific applications

Research methodologies such as those described for related compounds, including the "Fluorometric Imaging Plate Reader (FLIPR) assay" , would be valuable for assessing the biological activities of this compound and its derivatives.

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